molecular formula C19H28N4O6S3 B14030111 Biotin-SS-NHS

Biotin-SS-NHS

Cat. No.: B14030111
M. Wt: 504.7 g/mol
InChI Key: LBEDTGQHCFODEH-QSBNIXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-SS-NHS (sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a cleavable, amine-reactive biotinylation reagent. Its structure includes:

  • Biotin: Binds with high affinity to streptavidin/avidin.
  • NHS ester: Reacts with primary amines (e.g., lysine residues, N-termini) to form stable amide bonds.
  • Disulfide (SS) bond: Enables cleavage under reducing conditions (e.g., DTT, TCEP), facilitating elution in affinity purification .
  • 24.3 Å spacer arm: Reduces steric hindrance between the biotin tag and target molecule, enhancing streptavidin binding .

This compound is water-insoluble and typically dissolved in organic solvents (e.g., DMSO, DMF) before aqueous reactions. Its sulfonated variant, Sulfo-NHS-SS-Biotin, is water-soluble due to a charged sulfonate group, simplifying protocols for sensitive proteins .

Properties

Molecular Formula

C19H28N4O6S3

Molecular Weight

504.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate

InChI

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13?,18-/m1/s1

InChI Key

LBEDTGQHCFODEH-QSBNIXTBSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Preparation Methods

Chemical Nature and Reactivity

  • Chemical Name: Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate
  • Structure: Contains an N-hydroxysulfosuccinimide (NHS) ester reactive group, a biotin moiety, and a disulfide bond in the spacer arm.
  • Reactivity: The NHS ester reacts specifically with primary amines (mainly ε-amines of lysine residues in proteins) under neutral to basic pH conditions (pH 7-9), forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct. The disulfide bond allows cleavage by reducing agents such as dithiothreitol (DTT), enabling reversible biotinylation.

Biotinylation Reaction Conditions

3.1. Protein Preparation

  • Protein or peptide substrates should be dissolved in amine-free buffers (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0).
  • Buffers containing primary amines (e.g., Tris) must be avoided or exchanged prior to reaction to prevent competition.

3.2. Reaction Parameters

Parameter Typical Range/Value Notes
Protein concentration 1-10 mg/mL Dilute solutions may require higher reagent excess
Molar excess of reagent 10-20 fold molar excess Higher excess improves labeling efficiency in dilute solutions
pH 7.0 - 9.0 NHS ester reacts optimally at neutral to slightly basic pH
Temperature 4°C to 37°C Room temperature (~20-25°C) common
Incubation time 30 minutes to 2 hours Longer times increase labeling but also hydrolysis risk
  • Example: For 10 mg/mL IgG, a 12-fold molar excess of Biotin-SS-NHS is recommended; for 1 mg/mL IgG, a 20-fold excess is used.

3.3. Reaction Procedure

  • Equilibrate this compound reagent to room temperature.
  • Dissolve protein in PBS or suitable buffer at desired concentration.
  • Prepare fresh 10 mM this compound aqueous solution immediately before use.
  • Add calculated volume of this compound solution to protein solution to achieve desired molar excess.
  • Incubate reaction mixture on ice for 2 hours or at room temperature for 30 minutes.
  • Remove excess unreacted reagent by dialysis or gel filtration.

Calculations for Reagent Addition

To calculate the amount of this compound to add for a 20-fold molar excess:

$$
\text{Biotin (mmol)} = \text{Protein (mmol)} \times 20
$$

Where protein mmol is calculated from protein mass and molecular weight.

Example calculation for volume of 10 mM this compound solution:

$$
\text{Volume (µL)} = \frac{\text{Biotin (mmol)} \times 1000}{10 \text{ mmol/L}} = \text{Biotin (mmol)} \times 100 \, \mu L
$$

Summary Table of Key Preparation Steps

Step Description Conditions/Notes
Storage -20°C with desiccant Moisture sensitive
Equilibration Bring to room temperature before opening Prevent moisture condensation
Stock solution preparation 6 mg in 1 mL ultrapure water (10 mM) Prepare fresh immediately before use
Protein buffer PBS pH 7.2-8.0, amine-free Avoid Tris or other amine buffers
Molar excess of reagent 10-20 fold depending on protein concentration Higher excess for dilute proteins
Reaction temperature 4-37°C (room temp common) 30 min to 2 hours incubation
Removal of excess reagent Dialysis or gel filtration Critical for purity
Cleavage of disulfide bond 50 mM DTT, 2 hr RT or 30 min at 50°C Optional for reversible biotinylation

Research Findings and Practical Considerations

  • The water solubility of this compound allows biotinylation without organic solvents, reducing protein denaturation risks.
  • Hydrolysis of the NHS ester competes with amine conjugation; thus, reactions should be performed promptly after reagent dissolution.
  • The disulfide bond spacer arm provides reversible labeling, useful in affinity purification and protein interaction studies.
  • Optimal labeling conditions vary by protein due to differences in accessible lysine residues and protein structure; empirical optimization is recommended.

This detailed overview consolidates preparation methods for this compound, emphasizing reagent handling, solution preparation, reaction setup, and post-reaction processing, supported by robust data from multiple authoritative sources. This ensures reproducible and efficient biotinylation for diverse biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Biotin-SS-NHS primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for biotinylation of proteins and peptides .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues in proteins), NHS esters, reducing agents like dithiothreitol (DTT).

    Conditions: The reaction typically occurs in neutral to basic pH (7-9) and can be performed at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction between this compound and primary amines is a biotinylated protein or peptide. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents .

Scientific Research Applications

Biotin-SS-NHS, also known as Sulfo-NHS-SS-Biotin (sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate), is a cleavable, amine-reactive biotinylation reagent utilized in scientific research for its unique properties . It contains an extended spacer arm of 24.3 Å, which reduces steric hindrance during avidin binding, and a disulfide bond that can be cleaved under reducing conditions . The NHS ester group reacts with primary amines, such as the ε-amine of lysine residues, forming a stable amide bond . Sulfo-NHS-SS-Biotin's water solubility is advantageous, enabling reactions without organic solvents like DMSO or DMF . Due to its charge, it is impermeable to plasma membranes and therefore biotinylates only extracellular domains of proteins in intact cells .

Applications in Scientific Research

Sulfo-NHS-SS-Biotin is primarily used for labeling and studying cell surface proteins, investigating protein interactions, and facilitating protein purification.

Cell Surface Biotinylation:

  • Expression and Regulation Studies: Sulfo-NHS-Biotin is employed to study the expression and regulation of receptors and transporters on the cell surface .
  • Plasma Membrane Differentiation: It helps differentiate plasma membrane proteins from those localized to organelle membranes .
  • Membrane Protein Distribution: Useful in examining the distribution of membrane proteins in polarized epithelial cells . Because Sulfo-NHS-Biotin is water soluble and charged, it does not permeate the cell membrane, ensuring that only surface-exposed primary amines are biotinylated in intact cells .

Protein Interaction Analysis:

  • Identifying Interacting Proteins: this compound can be used in conjunction with streptavidin-coated beads to capture biotinylated proteins and their interacting partners, which can then be analyzed using mass spectrometry .
  • Proximity Labeling: It can be used for proximity labeling in living cells. The disulfide bridge allows for the release of target proteins under reducing conditions, which is useful for downstream analysis .

Protein Purification:

  • Affinity Purification: Biotinylated proteins can be easily purified using streptavidin resins. The cleavable disulfide bond in this compound allows for the release of the purified protein under mild reducing conditions, preserving its structure and function .

Case Studies:
While the search results do not provide specific case studies using this compound, they highlight its use in various applications:

  • Cell Surface Labeling: Effective for labeling the extracellular domains of BTB integral membrane proteins, such as CAR and JAM-A .
  • Comparative Analysis: Studies have compared this compound with other biotinylation reagents like Biotin-NHS to determine the effects of peptide modification on peptide detection in mass spectrometry .
  • Thiol-Cleavable Biotin Method: Used in chemical biotinylation and enzymatic proximity labeling in living cells, enabling the study of protein interactions and dynamics .

Advantages of Using this compound

  • Water Solubility: Allows for reactions in aqueous solutions, avoiding the use of organic solvents that may harm biological samples .
  • Cleavable Linker: The disulfide bond can be cleaved under mild reducing conditions, allowing for the release of the protein of interest from streptavidin beads .
  • Long Spacer Arm: Reduces steric hindrance, improving binding to avidin or streptavidin .
  • Specificity: Reacts with primary amines, providing a defined and specific labeling of proteins .

Comparison with Other Biotinylation Reagents

FeatureThis compoundBiotin-NHS
CleavabilityThiol-cleavable (disulfide bond)Non-cleavable
Spacer ArmExtended (24.3 Å)Shorter
Water SolubilityYesYes
ApplicationsProtein interaction studies, cell surface labelingGeneral biotinylation, protein labeling
Mass SpectrometryMay result in multiple modification statesMore straightforward modification

Mechanism of Action

Biotin-SS-NHS exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, enabling the biotinylated molecule to be cleaved from the biotin group using reducing agents like DTT .

Comparison with Similar Compounds

Biotin-SS-NHS vs. Biotin-NHS (Non-Cleavable)

Property This compound Biotin-NHS
Cleavability Disulfide bond allows reduction-based cleavage Irreversible amide bond
Spacer Arm Length 24.3 Å 13.5 Å (shorter, no extended chain)
Biotinylation Efficiency ~20% of peptides labeled ~75% of peptides labeled
Applications Reversible binding (e.g., affinity purification) Stable labeling (e.g., immunoassays)

Key Findings :

  • LC-MS/MS Detectability : Biotin-NHS-labeled peptides showed 3.75× higher biotinylation (75% vs. 20%) and better sequence coverage in HeLa lysates, likely due to reduced steric hindrance .
  • Amine Reactivity : Both reagents target lysine/N-terminal amines, but this compound’s longer spacer may hinder labeling efficiency .

This compound vs. Sulfo-NHS-SS-Biotin (Water-Soluble Variant)

Property This compound Sulfo-NHS-SS-Biotin
Solubility Requires organic solvents Water-soluble due to sulfonate group
Reaction Conditions Compatible with organic-aqueous mixtures Directly added to aqueous buffers
Stability Hydrolyzes rapidly in water Hydrolyzes rapidly; prepare fresh

This compound vs. Other Biotinylation Reagents

Reagent Key Features
Biotin-LC-LC-NHS Extended spacer (∼30 Å); enhances binding in sterically crowded environments
Biotin-PFP Pentafluorophenol ester; improved amine reactivity in acidic conditions
Biotin-PEG-NHS PEG spacer improves solubility and reduces aggregation

Advantages of this compound :

  • Reversibility : Critical for eluting intact proteins in pull-down assays .
  • Long Spacer : Minimizes steric interference in streptavidin binding .

Mass Spectrometry and PTM Analysis

  • Enrichment Strategy : Sulfo-NHS-SS-Biotin derivatization enables streptavidin-based enrichment of low-abundance peptides. Reduction of the SS bond introduces a mass shift (Δ = 100.2 Da), aiding PTM identification .
  • Histone Modifications : Demonstrated unambiguous detection of lysine methylation/acetylation in histones .

Affinity Purification

  • Cleavage Efficiency : Treatment with 50 mM DTT for 30 min fully cleaves this compound tags, enabling mild elution conditions .

Limitations

  • Lower Labeling Efficiency : Compared to Biotin-NHS, this compound’s disulfide and long spacer reduce reactivity with amines .
  • Solubility Constraints : Requires organic solvents unless sulfonated .

Q & A

Q. How to resolve contradictions in literature regarding this compound labeling efficiency?

  • Conduct a systematic review:
  • Compare methodologies (e.g., molar ratios, reaction times).
  • Replicate key studies using standardized protocols.
  • Perform meta-analysis if sufficient data exists .

Q. Why might this compound yield inconsistent results in pull-down assays?

  • Potential causes:
  • Incomplete quenching of unreacted biotin, leading to streptavidin bead saturation.
  • Disulfide cleavage during lysis (if reducing buffers are used prematurely).
  • Non-specific binding; include a free biotin elution step (2 mM bioxin, 15 min) to validate specificity .

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